molecular formula C13H11Cl2NO3S B7540832 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid

Cat. No. B7540832
M. Wt: 332.2 g/mol
InChI Key: HFOWVOLZBAOLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry due to its purported ability to enhance endurance and performance.

Mechanism of Action

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Upon activation, PPARδ induces the expression of genes that promote fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. Additionally, it suppresses the expression of genes that promote inflammation and oxidative stress in various organs.
Biochemical and Physiological Effects:
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has been shown to improve glucose and lipid metabolism in animal models of obesity and diabetes. It increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which leads to a reduction in blood glucose and insulin levels. Moreover, it reduces plasma triglyceride and cholesterol levels by promoting fatty acid oxidation and inhibiting lipogenesis in the liver. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its identity can be confirmed through various spectroscopic techniques. However, its use in lab experiments is limited by its potential health risks and regulatory restrictions. It is classified as a research chemical and is not approved for human use. Moreover, its use in animal experiments requires careful consideration of its potential toxicity and ethical implications.

Future Directions

There are several future directions for the research on 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid. One area of interest is its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. Further studies are needed to elucidate the mechanisms underlying its effects and to determine its safety and efficacy in human trials. Another area of interest is its potential use as a performance-enhancing drug in the sports industry. However, its use for this purpose is prohibited by WADA due to its potential health risks. Therefore, further studies are needed to develop safer and more effective alternatives for athletic purposes.

Synthesis Methods

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid is synthesized through a multi-step process that involves the reaction of 3,6-dichlorobenzothiophene-2-carbonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified through crystallization or column chromatography, and its identity is confirmed through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has been extensively studied in both in vitro and in vivo models to elucidate its potential therapeutic effects. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in various tissues. Moreover, it has been demonstrated to enhance endurance and performance in animal models, which has led to its abuse in the sports industry. However, the use of 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid for athletic purposes is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.

properties

IUPAC Name

4-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3S/c14-7-3-4-8-9(6-7)20-12(11(8)15)13(19)16-5-1-2-10(17)18/h3-4,6H,1-2,5H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOWVOLZBAOLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid

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